Dimethyl pyrrolidine-2,5-dicarboxylate

Medicinal Chemistry Prodrug Design Ester Prodrugs

Sourcing inconsistent stereochemical purity for asymmetric synthesis leads to suboptimal catalytic performance. This compound, specifically the (2S,5S)-enantiomer, resolves this challenge. - Achieves >99% ee via enzymatic resolution, enabling downstream enantioselectivity >95% ee. - Offers 2.5-3x greater hydrolytic stability vs. diethyl ester in basic conditions, maximizing yield. - Low melting point vs. free diacid enables solvent-free, sustainable polyester synthesis (Tg 33-65°C).

Molecular Formula C8H13NO4
Molecular Weight 187.19 g/mol
Cat. No. B12859382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl pyrrolidine-2,5-dicarboxylate
Molecular FormulaC8H13NO4
Molecular Weight187.19 g/mol
Structural Identifiers
SMILESCOC(=O)C1CCC(N1)C(=O)OC
InChIInChI=1S/C8H13NO4/c1-12-7(10)5-3-4-6(9-5)8(11)13-2/h5-6,9H,3-4H2,1-2H3
InChIKeyYGMCCBARPIHBKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl Pyrrolidine-2,5-dicarboxylate: Properties & Sourcing


Dimethyl pyrrolidine-2,5-dicarboxylate (CAS 90088-52-1) is a heterocyclic diester characterized by a pyrrolidine ring with two methoxycarbonyl groups at the 2- and 5-positions [1]. Its molecular formula is C₈H₁₃NO₄, with a molecular weight of 187.19 g/mol . This compound exists as a mixture of stereoisomers unless specifically synthesized as a single enantiomer (e.g., (2S,5S)- or (2S,5R)- forms) . It serves as a versatile synthetic intermediate in medicinal chemistry and asymmetric catalysis, particularly as a precursor to chiral ligands and bioactive pyrrolidine derivatives [2].

1
Chiral building block for asymmetric ligand synthesis Stereoisomer identity may define catalytic outcome
2
Medicinal-chemistry intermediate for pyrrolidine-derivative libraries Ester moiety selection may influence hydrolytic stability
3
Supports melt-polycondensation studies when thermal processability is reviewed Monomer melting-point context may simplify solvent-free protocols

Dimethyl Pyrrolidine-2,5-dicarboxylate vs. Common Analogs


The pyrrolidine-2,5-dicarboxylate scaffold is highly sensitive to substituent modifications. In-class analogs such as diethyl pyrrolidine-2,5-dicarboxylate, 2,5-dimethylpyrrolidine-2,5-dicarboxylate, and N-substituted derivatives exhibit markedly different physicochemical properties, stereochemical outcomes, and biological activities [1]. For instance, the substitution of the N-hydrogen with a benzyl group alters lipophilicity and binding affinity, while the use of ethyl versus methyl esters changes hydrolytic stability and solubility [2]. Furthermore, stereochemistry (cis vs. trans) profoundly impacts the compound's utility in asymmetric synthesis; the (2S,5S)-enantiomer is a precursor to C2-symmetric chiral ligands, whereas the racemic mixture offers no enantioselectivity [3]. Generic substitution without rigorous validation of the specific isomer and ester moiety risks synthetic failure, altered pharmacokinetics, or loss of catalytic activity [4].

Ester modification
Methyl ester vs. ethyl ester – hydrolytic half-life may shift by 2.5‑fold or more, altering stability during multi-step synthesis.
N‑substitution
Unsubstituted N–H vs. N‑benzyl / N‑methyl – lipophilicity and hydrogen-bond capacity differ, potentially affecting solubility and solid-state properties.
Stereochemistry
Single enantiomer vs. racemic mixture – enantioselectivity in downstream asymmetric transformations may not transfer.

Dimethyl Pyrrolidine-2,5-dicarboxylate: Quantitative Evidence vs. Analogs


Methyl vs. Ethyl Ester Hydrolytic Stability

Dimethyl pyrrolidine-2,5-dicarboxylate exhibits a 2.5- to 3.0-fold slower rate of base-catalyzed hydrolysis compared to its diethyl ester analog under identical conditions (pH 10, 25°C) [1]. This increased stability is directly attributable to the reduced steric hindrance and electronic effects of the methyl group, which shield the carbonyl carbon from nucleophilic attack more effectively than ethyl esters [2].

Hydrolytic stability
Cross-study comparable
t½ ≈ 45 min (methyl ester) vs. 15–18 min (ethyl ester) at pH 10, 25 °C
Reported 2.5–3.0‑fold longer half-life may support synthetic robustness in basic conditions.
Data to verify under specific workflow conditions.
Medicinal Chemistry Prodrug Design Ester Prodrugs

Enantiomeric Purity by Enzymatic Resolution

Enzymatic resolution of racemic trans-dimethyl pyrrolidine-2,5-dicarboxylate using an amidase from *Rhodococcus erythropolis* AJ270 yields (2S,5S)-pyrrolidine-2,5-dicarboxamide with an enantiomeric excess (ee) of >99% [1]. In contrast, direct chromatographic resolution of the racemic mixture typically achieves ee values of only 90-95% [2].

Enantiomeric purity
Head-to-head
>99% ee (enzymatic resolution) vs. 90–95% ee (chiral HPLC resolution)
Supports enantiomeric excess review for chiral ligand workflows.
Amidase from Rhodococcus erythropolis AJ270; method-transfer context may differ.
Asymmetric Synthesis Biocatalysis Chiral Building Blocks

Melt Processability: Dimethyl Ester vs. Diacid

Dimethyl pyrrolidine-2,5-dicarboxylate-based monomers exhibit a significantly lower melting point (Tm ≈ 135-140°C) compared to the corresponding free dicarboxylic acid (Tm > 250°C with decomposition) [1]. This 100+°C reduction in melting point enables melt polycondensation without the need for high-boiling solvents, thereby simplifying polymer synthesis and reducing purification costs [2].

Melt processability
Head-to-head
Tm ≈ 135–140 °C (dimethyl ester) vs. >250 °C with decomposition (diacid)
Over 110 °C lower melting point may enable solvent-free melt polycondensation studies.
DSC at 10 °C/min under N₂; polymer-grade validation may require additional review.
Polymer Chemistry Melt Polycondensation Biobased Polymers

Lipophilicity: N-H vs. N-Benzyl Analog

The calculated partition coefficient (XLogP) for dimethyl pyrrolidine-2,5-dicarboxylate is 0.2 . This value is significantly lower than that of the N-benzyl substituted analog (dimethyl 1-benzylpyrrolidine-2,5-dicarboxylate, XLogP ≈ 2.8) , indicating a 2.6 log unit difference in lipophilicity. This translates to an approximately 400-fold difference in predicted octanol-water partition coefficient [1].

Lipophilicity
Cross-study comparable
XLogP = 0.2 (N–H) vs. ≈ 2.8 (N‑benzyl) – ΔXLogP 2.6
Supports aqueous-solubility review vs. CNS-permeability screening context.
In silico XLogP3; experimental log P may require confirmation.
Drug Design ADME Lipinski's Rule of Five

Hydrogen Bonding: N-H vs. N-Methyl Analog

Dimethyl pyrrolidine-2,5-dicarboxylate possesses one hydrogen bond donor (the pyrrolidine N-H) and five hydrogen bond acceptors . In contrast, the corresponding N-methyl substituted analog (dimethyl 1-methylpyrrolidine-2,5-dicarboxylate) has zero hydrogen bond donors [1]. The presence of the N-H donor in the target compound enables the formation of intermolecular hydrogen bonds, potentially leading to higher crystallinity and a more defined solid-state structure compared to the N-alkylated analog [2].

Hydrogen bonding
Class-level inference
1 H‑bond donor (N–H) vs. 0 (N‑methyl analog)
May influence crystallinity and solid-state property interpretation.
Structural inference based on molecular formula; experimental polymorph screening may be needed.
Solid-State Chemistry Crystal Engineering Polymorph Screening

Dimethyl Pyrrolidine-2,5-dicarboxylate: Optimal Applications


C2-Symmetric Chiral Ligand Synthesis

Dimethyl pyrrolidine-2,5-dicarboxylate, particularly in its (2S,5S)-enantiomeric form, is the optimal starting material for the synthesis of C2-symmetric chiral ligands used in asymmetric hydrogenation and C-C bond-forming reactions. The demonstrated ability to achieve >99% ee via enzymatic resolution [1] ensures the final ligand possesses the stereochemical purity required for high enantioselectivity (>95% ee) in downstream catalytic applications. In contrast, lower-purity ligands derived from less selective resolution methods yield suboptimal catalytic performance and inconsistent reaction outcomes.

Melt Polycondensation to Semi-Crystalline Polyesters

The dimethyl ester derivative is the preferred monomer for the synthesis of semi-crystalline polyesters via melt polycondensation. Its 100+°C lower melting point compared to the free diacid eliminates the need for high-boiling, often toxic, solvents [2]. This enables a more sustainable and cost-effective manufacturing process for high-performance polyesters with tailored thermal properties (Tg 33-65°C, Tm 184-213°C) [3]. The diethyl ester or free acid analogs are unsuitable for this application due to either excessive hydrolytic lability or prohibitively high melting points.

Hydrophilic Drug Candidate Design

With a calculated XLogP of 0.2, dimethyl pyrrolidine-2,5-dicarboxylate is a superior scaffold for designing drug candidates intended to have high aqueous solubility and limited membrane permeability, such as those targeting extracellular or renal targets . Its low lipophilicity, compared to N-substituted analogs (ΔXLogP ~2.6), reduces the risk of non-specific membrane binding and CYP450 inhibition. This property facilitates the development of compounds with favorable 'drug-like' ADME profiles, particularly for indications requiring high systemic exposure and low volume of distribution.

Ester Stability in Multi-Step Synthesis

In multi-step synthetic sequences involving strongly basic or nucleophilic conditions, dimethyl pyrrolidine-2,5-dicarboxylate offers a 2.5- to 3.0-fold increase in hydrolytic stability compared to its diethyl ester counterpart [4]. This increased robustness minimizes yield loss due to premature ester cleavage, allowing for more efficient and higher-yielding syntheses of complex target molecules. This property is especially valuable in process chemistry, where even modest improvements in stability can translate to significant cost savings and reduced waste generation.

Application
Selection Property
Validation Focus
Asymmetric catalysis studies
Enantiomeric excess review
Enantioselectivity endpoint context
Melt-polycondensation research
Monomer melting-point context
Thermal-property characterization
Hydrophilic scaffold design
Lipophilicity review
Solubility/permeability assay context
Multi-step synthetic sequences
Hydrolytic stability context
Yield and degradation endpoint review
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